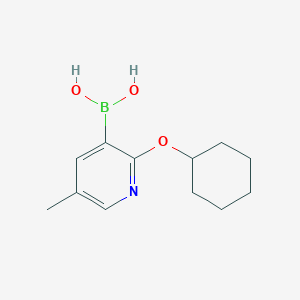

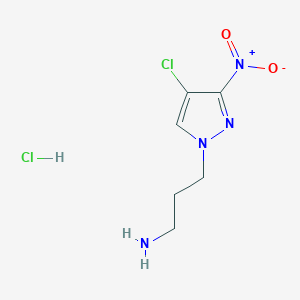

![molecular formula C7H11N3O3S B2487167 8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2408962-44-5](/img/structure/B2487167.png)

8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione, also known as Thioflavin T (ThT), is a small molecule dye that has been widely used in scientific research due to its unique optical properties. ThT is a highly fluorescent molecule that exhibits a strong emission peak when bound to amyloid fibrils, making it a valuable tool for studying protein aggregation and misfolding in various diseases.

Scientific Research Applications

Muscarinic Agonist Potential for Antidementia Drugs : A study by Tsukamoto et al. (1993) explored spirooxazolidine-2,4-dione derivatives related to this compound for their potential as muscarinic agonists. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their usefulness in designing new muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).

Synthesis of Sulfur-Containing Spiro Compounds : Reddy et al. (1993) synthesized novel sulfur-containing spiro compounds, including derivatives of the subject compound. Their structural requirements were established through IR, 1H NMR, and 13C NMR spectral studies (Reddy et al., 1993).

Synthesis of Spiro Carbocyclic Imidazolidine-2,4-diones : Pardali et al. (2021) developed a cost-effective three-step synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are of pharmacological interest (Pardali et al., 2021).

Enhanced Reactivity in Castagnoli-Cushman Reaction : A study by Rashevskii et al. (2020) found that certain cyclic anhydrides, including 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, display enhanced reactivity and broad substrate scope in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).

Structural Analysis of Alaptide : Rohlíček et al. (2010) performed a structural analysis of alaptide, a compound related to the subject chemical, using synchrotron powder diffraction data. The study revealed the conformation of the molecule and its intermolecular hydrogen bonding patterns (Rohlíček et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

8-imino-8-oxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3S/c8-14(13)3-1-7(2-4-14)5(11)9-6(12)10-7/h8H,1-4H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBQXWKERPQJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCC12C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)

![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)

![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)